ALR2 Inhibitory Potential: Class-Level Evidence
Although no direct ALR2 IC₅₀ is reported for N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylglycine, its close structural analog N-{4-[(2,4-dioxothiazolidin-5-yl)methyl]benzoyl}-N-phenylglycine is explicitly claimed in JPH08143556A as possessing aldose reductase inhibitory activity . In the broader N-substituted TZD class, compound 21 (Mohd Siddique et al., 2021) demonstrated potent and selective ALR2 inhibition with an IC₅₀ of 0.95 ± 0.11 μM against ALR2 and 13.52 ± 0.81 μM against ALR1, yielding a 14.2-fold selectivity ratio . The target compound's direct N-phenylglycine linkage eliminates the benzoyl spacer present in the patent analog, which is predicted to alter the inhibitor-enzyme hydrogen-bonding network and potentially modify both potency and selectivity relative to benzoyl-linked congeners.
| Evidence Dimension | Aldose reductase (ALR2) inhibitory potency and selectivity over ALR1 |
|---|---|
| Target Compound Data | No direct ALR2 IC₅₀ available; predicted to retain ALR2 binding via thiazolidinedione ring interactions with the active-site Tyr48/His110/Trp111 catalytic triad |
| Comparator Or Baseline | Compound 21 (N-substituted TZD, Mohd Siddique 2021): ALR2 IC₅₀ = 0.95 ± 0.11 μM; ALR1 IC₅₀ = 13.52 ± 0.81 μM; selectivity ratio ALR1/ALR2 = 14.2 |
| Quantified Difference | Not calculable for target compound; class benchmark selectivity ratio (ALR1/ALR2) reaches 14.2 for the most selective class member |
| Conditions | In vitro enzyme inhibition assay using recombinant human ALR2 and ALR1; NADPH oxidation monitored spectrophotometrically at 340 nm |
Why This Matters
Procurement for aldose reductase screening requires awareness that the direct N-phenylglycine linkage may confer a distinct selectivity profile relative to benzoyl-linked or benzylidene-substituted TZD analogs, with potential implications for diabetic complication model outcomes.
- [1] JPH08143556A. Dioxothiazolidine derivative and medicinal composition containing the same derivative. Terumo Corp. Filed Nov 15, 1994. Published Jun 4, 1996. View Source
- [2] Mohd Siddique MU, et al. Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. Eur J Med Chem. 2021 Nov 5;223:113630. doi: 10.1016/j.ejmech.2021.113630. PMID: 34175538. View Source
